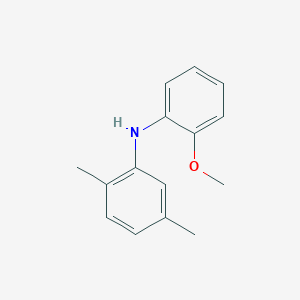

N-(2-methoxyphenyl)-2,5-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11-8-9-12(2)14(10-11)16-13-6-4-5-7-15(13)17-3/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMWWVPVYSKCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466545 | |

| Record name | N-(2-methoxyphenyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211292-60-3 | |

| Record name | N-(2-methoxyphenyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Methoxyphenyl 2,5 Dimethylaniline and Its Congeners

Strategies for C-N Bond Formation

The crucial step in the synthesis of N-(2-methoxyphenyl)-2,5-dimethylaniline is the formation of the C-N bond connecting the two aryl rings. Several classical and modern organic reactions can be employed for this purpose.

Schiff Base Reduction Routes in Secondary Amine Synthesis

A robust and widely used method for preparing secondary amines is the reductive amination of carbonyl compounds. This two-step, one-pot process involves the initial formation of a Schiff base (or imine) from the condensation of a primary amine and an aldehyde or ketone, followed by its immediate reduction to the corresponding amine.

For the synthesis of this compound, this can be achieved by reacting 2,5-dimethylaniline (B45416) with 2-methoxybenzaldehyde. The reaction is typically catalyzed by a mild acid, which facilitates the dehydration of the intermediate carbinolamine to form the C=N double bond of the Schiff base. The subsequent reduction of this imine intermediate can be accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its selectivity and mild nature. mdpi.com More specialized reagents like sodium triacetoxyborohydride, NaBH(OAc)₃, are also highly effective for reductive aminations. orientjchem.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst offers another efficient route to the desired secondary amine. mdpi.com

The general reaction scheme is as follows: Step 1: Schiff Base Formation 2,5-Dimethylaniline + 2-Methoxybenzaldehyde ⇌ N-(2-methoxybenzylidene)-2,5-dimethylaniline + H₂O

Step 2: Reduction N-(2-methoxybenzylidene)-2,5-dimethylaniline + [Reducing Agent] → this compound

Table 1: Reagents for Schiff Base Reduction Route

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent(s) | Typical Conditions |

|---|---|---|---|---|

| 2,5-Dimethylaniline | 2-Methoxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol, Dichloromethane | Room temperature |

| 2,5-Dimethylaniline | 2-Methoxybenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room temperature |

| 2,5-Dimethylaniline | 2-Methoxybenzaldehyde | H₂ / Palladium on Carbon | Ethanol, Methanol | H₂ atmosphere, Room Temp |

| 2-Methoxyaniline | 2,5-Dimethylbenzaldehyde | Sodium borohydride (NaBH₄) | Methanol | Reflux |

Metal-Catalyzed Coupling Reactions, including Ullmann-type N-Arylation

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-N bonds. The Ullmann condensation, or Ullmann-type reaction, is a classical method that utilizes a copper catalyst to couple an aryl halide with an amine. researchgate.netorganic-chemistry.org To synthesize this compound, this reaction would typically involve the coupling of 2,5-dimethylaniline with a 2-haloanisole, such as 2-iodoanisole (B129775) or 2-bromoanisole (B166433), in the presence of a copper source and a base at elevated temperatures.

Traditional Ullmann reactions often required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper powder. researchgate.net Modern advancements have led to the development of milder conditions using catalytic amounts of soluble copper salts (e.g., CuI) in combination with ligands, such as diamines or phenanthroline, which facilitate the catalytic cycle. researchgate.net

A related, and often more efficient, modern alternative is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction exhibits broader substrate scope and generally proceeds under milder conditions with higher yields. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the diarylamine product. wikipedia.org

Table 2: Comparison of Metal-Catalyzed N-Arylation Methods

| Method | Catalyst System | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | CuI, Cu powder, CuO | Aryl Iodides, Aryl Bromides + Amines | High temperatures often required; Ligand-assisted protocols offer milder conditions. researchgate.netorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ + Phosphine (B1218219) Ligands (e.g., BINAP, XPhos) | Aryl Halides (Cl, Br, I), Triflates + Amines | High efficiency, broad scope, milder conditions, various generations of catalysts developed. wikipedia.orgacs.orgresearchgate.net |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway to diarylamines. acs.orgnih.gov In this reaction, a nucleophilic amine attacks an electron-deficient aromatic ring that bears a good leaving group (such as a halide). The reaction proceeds through a Meisenheimer complex intermediate, and its success is highly dependent on the electronic properties of the aryl halide; the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group is typically required to activate the substrate. researchgate.net

Synthesizing this compound via a direct SNAr reaction is challenging. Neither the 2,5-dimethylphenyl ring nor the 2-methoxyphenyl ring is sufficiently electron-deficient to readily undergo nucleophilic attack. Furthermore, SNAr reactions can be impeded by steric hindrance, and the ortho-substituents on both rings of the target molecule could limit the accessibility of this pathway. researchgate.netresearchgate.net Therefore, while SNAr is a fundamental method for C-N bond formation, its direct application for this specific congener is less feasible compared to metal-catalyzed routes unless multi-step sequences involving activated intermediates are designed.

Functionalization and Derivatization Techniques

Once this compound is synthesized, its secondary amine moiety (N-H) serves as a reactive handle for further functionalization, allowing for the introduction of diverse chemical groups.

Alkylation and Arylation of Amino Moieties

The nitrogen atom of the secondary amine in this compound is nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved by treating the diarylamine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or sulfate, typically in the presence of a base to deprotonate the amine. acs.orgresearchgate.net This reaction converts the secondary amine into a tertiary amine, altering its steric and electronic properties.

Arylation of the nitrogen can also be accomplished, often using the same metal-catalyzed cross-coupling methods described for its synthesis, such as the Buchwald-Hartwig amination, to form triarylamines.

Table 3: Examples of N-H Functionalization Reactions

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) + Base | Tertiary Amine |

| N-Acylation | Acyl Chloride (RCOCl) + Base | Amide |

| N-Arylation | Aryl Halide (Ar-X) + Pd or Cu catalyst | Triarylamine |

Palladium-Catalyzed Silylation Strategies

The introduction of silyl (B83357) groups into organic molecules is a powerful tool for creating versatile synthetic intermediates. Palladium-catalyzed C-H silylation has emerged as a direct method for forming carbon-silicon bonds. nih.gov While direct silylation of the N-H bond is straightforward, C-H silylation of one of the aromatic rings of this compound represents a more advanced transformation.

These reactions typically employ a palladium catalyst and a silylating agent, such as hexamethyldisilane (B74624) (Me₃Si-SiMe₃). rsc.org The regioselectivity of the silylation is often controlled by a directing group. In the context of diarylamines, the amine itself or a modified version could potentially direct the catalyst to activate a specific ortho C-H bond. researchgate.netnih.gov For instance, palladium-catalyzed reactions have been developed that proceed through C-H activation of amides or other nitrogen-containing compounds, leading to C-Si bond formation. nih.gov A palladium(II)-catalyzed intermolecular C-H silylation has also been developed that is initiated by aminopalladation, forming disilylated indoline (B122111) products. rsc.org Such strategies could be adapted to achieve regioselective silylation of the this compound scaffold, providing derivatives for further cross-coupling reactions or other transformations. rsc.org

Condensation Reactions with Carbonyl Compounds

The synthesis of N-aryl anilines, such as this compound and its analogs, can be efficiently achieved through condensation reactions with carbonyl compounds, most notably via one-pot reductive amination. researchgate.net This powerful and versatile methodology involves the reaction of a primary amine with an aldehyde or ketone to form a secondary or tertiary amine, respectively. beilstein-journals.org The process is a cornerstone of modern synthetic chemistry for C-N bond formation due to its operational simplicity and the wide availability of starting materials. orientjchem.org

The reaction proceeds in a sequential, one-pot manner. The first step is the condensation of a primary amine with a carbonyl compound to form a Schiff base (or imine) intermediate. This is followed by an in-situ reduction of the imine using a suitable reducing agent. beilstein-journals.org For the synthesis of the target compound, this compound, this would typically involve the condensation of 2,5-dimethylaniline with 2-methoxybenzaldehyde.

Scheme 1: General Pathway for Reductive Amination

The initial condensation forms a Schiff base intermediate, which is subsequently reduced to yield the final secondary amine product.

A variety of reducing agents and catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity. The choice of reagent is critical to ensure the reduction of the imine intermediate without affecting the starting carbonyl compound. beilstein-journals.org Sodium borohydride (NaBH₄) is a widely employed reducing agent, often used in conjunction with an additive or catalyst to enhance its efficacy. orientjchem.orgredalyc.org

Research has demonstrated that systems like NaBH₄ combined with sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) in refluxing tetrahydrofuran (B95107) (THF) can produce a range of secondary amines in excellent yields. orientjchem.org Similarly, using NaBH₄ with a cation exchange resin, such as DOWEX® 50WX8, provides a mild and efficient method for carrying out these reactions at room temperature. redalyc.org These resin-based systems are also advantageous due to their reusability and simple work-up procedures. redalyc.org Other advanced methods utilize transition metal catalysts, including cobalt or iridium complexes, often paired with hydrosilanes as the reductant. ntu.edu.twmdpi.com

The following table summarizes research findings on the reductive amination of various aniline (B41778) and benzaldehyde (B42025) congeners, illustrating the scope and efficiency of this methodology.

Table 1: Reductive Amination of Substituted Anilines and Benzaldehydes

This table is interactive. You can sort and filter the data.

Theoretical and Computational Chemistry Investigations on N 2 Methoxyphenyl 2,5 Dimethylaniline

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to optimize molecular geometries and calculate electronic properties. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can determine the ground state geometry of N-(2-methoxyphenyl)-2,5-dimethylaniline.

A key component of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. nih.gov A smaller gap suggests higher reactivity and lower stability.

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) moiety, which acts as the electron donor. The LUMO would likely be distributed across the aromatic systems, acting as the electron acceptor. Visualizing these orbitals helps in understanding charge transfer possibilities within the molecule. researchgate.net

Table 1: Illustrative FMO Energy Data from a DFT Study on a Related Compound This table presents data for a sample organic molecule to illustrate the typical output of an FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.87 | Highest Occupied Molecular Orbital |

| LUMO | -1.89 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.98 | LUMO - HOMO Energy |

Note: Data is illustrative and not specific to this compound.

Conformational Landscape and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-N bonds linking the aniline nitrogen to the phenyl rings, gives rise to different conformers. The steric hindrance caused by the ortho-substituents (methoxy and methyl groups) is expected to twist the aromatic rings out of planarity relative to each other.

Computational studies on related N,N-diacylaniline derivatives have shown that the amide and aryl planes can be nearly perpendicular. A similar investigation on this compound would involve mapping the potential energy surface (PES) by systematically rotating key dihedral angles. This analysis identifies the lowest energy conformers (global and local minima) and the energy barriers to rotation (transition states), providing a comprehensive understanding of the molecule's flexibility and preferred shapes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. For instance, in related aniline derivatives, C-H stretching vibrations are typically assigned in the 3000-3100 cm⁻¹ region. The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning signals in experimental spectra and elucidating the molecule's structure.

Solvent Effects on Molecular Energetics (e.g., Polarizable Continuum Model (PCM), Onsager Model)

The properties of a molecule can be significantly influenced by its environment. Computational models can simulate these effects, with the Polarizable Continuum Model (PCM) being a popular choice. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within it.

This method allows for the calculation of molecular properties, such as conformational energies and electronic transition energies, in different solvents. For molecules with significant dipole moments, polar solvents are expected to stabilize the ground state and influence the conformational equilibrium and NLO properties.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be found around the nitrogen and oxygen atoms.

Blue regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Green regions represent neutral or weakly charged areas.

The MEP map provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors).

The key output is the second-order perturbation energy, E(2), which quantifies the strength of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding π* orbitals of the aromatic rings, indicating intramolecular charge transfer and electron delocalization.

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Related Molecule This table shows sample data to illustrate the typical output of an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C) | 5.4 | n → π |

| LP (O) | σ (C-C) | 2.1 | n → σ |

| π (C=C) | π (C=C) | 20.5 | π → π* |

Note: Data is illustrative and not specific to this compound. LP denotes a lone pair.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Calculations

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical data storage and information processing.

Computational chemistry can predict NLO behavior by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β_tot) is a key indicator of a molecule's second-order NLO activity. DFT calculations are a reliable method for predicting these properties. Studies on 2,5-dimethylaniline (B45416) have explored its third-order NLO properties, revealing a nonlinear refractive index (n₂) on the order of ~10⁻⁶ cm²/W. For this compound, the presence of electron-donating groups (dimethylamino, methoxy) suggests it may possess significant NLO properties, which could be quantified through hyperpolarizability calculations.

Reactivity and Reaction Mechanism Studies of N 2 Methoxyphenyl 2,5 Dimethylaniline

Aromatic Reactivity Pathways, including Electrophilic Aromatic Substitution (for the 2,5-dimethylaniline (B45416) moiety)

The 2,5-dimethylaniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the combined electron-donating effects of the secondary amine group and the two methyl groups attached to the benzene (B151609) ring. solubilityofthings.com

The directing effects of these substituents determine the position of electrophilic attack:

Amine Group (-NH-) : As a powerful activating group, the nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring through resonance, particularly at the ortho and para positions relative to the amine.

Methyl Groups (-CH₃) : These are also activating groups that direct incoming electrophiles to their ortho and para positions through an inductive effect and hyperconjugation.

In the 2,5-dimethylaniline moiety, the positions are influenced as follows:

The C4 position (para to the amine) is strongly activated.

The C6 position (ortho to the amine) is also activated.

The C3 position is ortho to one methyl group and meta to the other and the amine, making it less favored.

Considering the steric hindrance from the bulky N-(2-methoxyphenyl) group and the methyl group at C2, electrophilic attack is most likely to occur at the C4 position, which is para to the strongly activating amino group and sterically accessible. The C6 position is a secondary, but less likely, site of substitution due to potential steric hindrance. The functional -NH₂ group is a key functional group that allows the compound to participate in various chemical reactions, such as electrophilic aromatic substitution. solubilityofthings.com Anilines are generally ortho- and para-directing towards electrophilic substitution because the -NH₂ group is electron-donating, increasing electron density at these positions through resonance. byjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2,5-Dimethylaniline Moiety

| Position | Activating Groups Influencing Position | Predicted Reactivity | Steric Hindrance |

| C3 | meta to -NH, ortho to C2-CH₃, meta to C5-CH₃ | Low | Moderate |

| C4 | para to -NH, meta to C2-CH₃, ortho to C5-CH₃ | High | Low |

| C6 | ortho to -NH, meta to C5-CH₃ | Moderate | High |

Amine-Based Transformations and Rearrangements

The secondary amine linkage is a key reactive site, participating in a variety of transformations that can lead to the formation of new cyclic and acyclic structures.

N-(2-methoxyphenyl)-2,5-dimethylaniline can undergo condensation reactions with aldehydes and ketones. The initial step involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This intermediate can then undergo further reactions. For instance, condensation of primary amines with corresponding aldehydes in methanol, followed by sequential reduction of the resulting Schiff bases with sodium borohydride (B1222165), is a known route for synthesizing related secondary amines. mdpi.comsemanticscholar.org

In one study, the reaction of 2-methoxybenzenamine with 4-(dimethylamino)benzaldehyde in ethanol led to the formation of the Schiff base 4-{(E)-[(2-methoxyphenyl)imino]methyl}-N,N-dimethylaniline. nih.gov This demonstrates the general reactivity of the amine group in condensation processes. Subsequent intramolecular cyclization can occur if a suitable electrophilic site is present within the molecule, leading to the formation of heterocyclic systems.

Derivatives of this compound can be involved in reductive aromatization reactions. Studies on related compounds have shown that benzoquinone(alkylimines) can react with anilines, followed by a reductive aromatization step, to yield diarylamines. researchgate.net This type of process suggests that if this compound were formed from a quinone-imine precursor, the final step would be an aromatization through reduction, leading to the stable diarylamine structure.

Oxidative C-H functionalization offers a direct method for forming new bonds by activating C-H bonds. While specific studies on this compound are not prevalent, research on related N-aryl anilines indicates that such reactions are feasible. These processes often involve metal catalysts (such as palladium, copper, or iron) and an oxidant. The reaction can lead to intramolecular cyclization, forming carbazole derivatives, or intermolecular cross-coupling, creating more complex diarylamine structures. The electron-rich nature of both aromatic rings in this compound makes them susceptible to such oxidative transformations.

Interactions with Electrophilic Reagents (e.g., Tetracyanoethylene)

Tetracyanoethylene (TCNE) is a powerful electron acceptor known to react with electron-rich aromatic compounds and amines. The interaction of TCNE with this compound is expected to proceed through the formation of a charge-transfer complex, given the electron-donating nature of the aniline (B41778) derivative.

Following the formation of the initial complex, a chemical reaction can occur. TCNE can react with N-substituted hydrazines to yield 5-aminopyrazole derivatives chemoselectively. nih.gov In other cases, the reaction of TCNE with amidines can lead to the formation of N-(1,2,2-tricyanovinyl) products, which can subsequently undergo intramolecular cyclization to form imidazole derivatives. researchgate.net Given these precedents, the reaction with this compound could potentially lead to substitution on one of the aromatic rings or addition at the amine nitrogen, followed by rearrangement to form heterocyclic products. nih.gov

Investigation of Vilsmeier-Haak Reaction Derivatives

The Vilsmeier-Haak reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comcambridge.orgijpcbs.com This reaction requires an activated aromatic substrate, such as an aniline or phenol (B47542) derivative. wikipedia.orgchemistrysteps.com

Both aromatic rings in this compound are activated and could potentially undergo formylation.

2,5-Dimethylaniline Ring : This ring is highly activated. As discussed in section 5.1, the C4 position (para to the amine) is the most likely site for electrophilic attack.

2-Methoxyphenyl Ring : This ring is activated by the methoxy (B1213986) group (ortho-, para-directing) and the amine linkage (ortho-, para-directing). The position para to the amine linkage (C5') and the position para to the methoxy group (C4') are the most activated sites.

The Vilsmeier reagent is a relatively weak electrophile, meaning the reaction favors the most electron-rich site. chemistrysteps.com Therefore, formylation is most probable on the 2,5-dimethylaniline ring at the C4 position. The reaction mechanism involves the electrophilic attack of the chloroiminium ion (Vilsmeier reagent) on the aromatic ring, followed by hydrolysis of the resulting iminium salt during workup to yield the aryl aldehyde. wikipedia.orgcambridge.org

Table 2: Potential Vilsmeier-Haak Reaction Products

| Ring System | Position of Formylation | Activating Substituents | Predicted Product |

| 2,5-Dimethylaniline | C4 | -NH- (para), -CH₃ (ortho) | 4-formyl-N-(2-methoxyphenyl)-2,5-dimethylaniline (Major) |

| 2,5-Dimethylaniline | C6 | -NH- (ortho) | 6-formyl-N-(2-methoxyphenyl)-2,5-dimethylaniline (Minor) |

| 2-Methoxyphenyl | C4' or C6' | -OCH₃ (para or ortho), -NH- (ortho) | N-(4-formyl-2-methoxyphenyl)-2,5-dimethylaniline (Minor) |

Role of N 2 Methoxyphenyl 2,5 Dimethylaniline in Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Organic Scaffolds

The chemical architecture of N-(2-methoxyphenyl)-2,5-dimethylaniline makes it a valuable starting material for synthesizing a range of organic structures. Its secondary amine functionality and substituted aromatic rings are key to its utility as a precursor for azo dyes, dithiocarbamates, and various heterocyclic systems.

Azo dyes, compounds characterized by a nitrogen-nitrogen double bond (-N=N-), represent the largest and most important class of synthetic dyes. pbworks.com Their synthesis is a cornerstone of industrial and laboratory chemistry, typically involving a two-stage reaction sequence: diazotization followed by an azo coupling. jchemrev.com

The conventional process begins with the diazotization of a primary aromatic amine, which is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. pbworks.comjchemrev.com This diazonium salt then acts as an electrophile in the subsequent coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative, to form the final azo compound. pbworks.comjchemrev.com

While primary amines are the most common starting materials, N-substituted anilines are also integral to the synthesis of various azo compounds. researchgate.net For instance, asymmetric aromatic azo compounds can be synthesized in a single step through the reaction of nitroaromatics with substituted anilines under basic conditions, where the nitro compound is reduced and the aniline is oxidized. researchgate.net The synthesis of azo dyes can also be achieved through the condensation of aniline derivatives with nitroso compounds or the oxidation of primary amines. researchgate.net The versatility of these synthetic routes allows for the incorporation of a wide range of functional groups, including methoxy (B1213986) and methyl groups present in this compound, to tune the color and properties of the resulting dyes. researchgate.net

Table 1: General Steps for Azo Dye Synthesis

| Step | Description | Reactants | Intermediate/Product |

| 1. Diazotization | A primary aromatic amine reacts with nitrous acid (from NaNO₂ + HCl) at low temperature (0–5 °C). rsc.org | Aromatic Amine, Sodium Nitrite, Hydrochloric Acid | Aromatic Diazonium Salt |

| 2. Azo Coupling | The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., phenol, aniline). jchemrev.com | Aromatic Diazonium Salt, Coupling Component | Azo Compound |

Dithiocarbamates are a class of organosulfur compounds with significant applications in agriculture, medicine, and materials science. The synthesis of these compounds often involves the reaction of a primary or secondary amine with carbon disulfide. organic-chemistry.org this compound, as a secondary arylamine, is a suitable precursor for the synthesis of N,N-diaryl dithiocarbamates.

A common and efficient method for preparing dithiocarbamates is a one-pot, three-component reaction involving an amine, carbon disulfide (CS₂), and an alkyl or aryl halide. organic-chemistry.orgresearchgate.net This approach is highly atom-economical and can often be performed under mild, solvent-free conditions. organic-chemistry.org For the synthesis of S-aryl dithiocarbamates, variations of this method include copper-catalyzed Ullmann-type condensations or transition-metal-free protocols utilizing visible light. researchgate.netorganic-chemistry.org

Specifically for diarylamines, a practical method involves the initial deprotonation of the amine with a strong base, such as n-butyllithium (n-BuLi) or dimsyl lithium, followed by the addition of carbon disulfide. nih.gov The resulting dithiocarbamate (B8719985) can then be isolated as a salt. This method is effective for producing oxidation-sensitive N,N-diaryl dithiocarbamates, which can be challenging to synthesize via other routes. nih.gov

Table 2: Synthesis of Dithiocarbamates from Secondary Amines

| Method | Reactants | Catalyst/Conditions | Product |

| Three-Component Coupling | Secondary Amine, Carbon Disulfide, Alkyl Halide | Catalyst-free, solvent-free. organic-chemistry.org | S-Alkyl Dithiocarbamate |

| Ullmann-type Condensation | Amine, Carbon Disulfide, Aryl Iodide | Copper nanoparticles in water. researchgate.net | S-Aryl Dithiocarbamate |

| Deprotonation Method | Diaryl Amine, Carbon Disulfide | Strong base (e.g., n-BuLi) in THF. nih.gov | N,N-Diaryl Dithiocarbamate Salt |

The aniline moiety is a fundamental building block in the synthesis of a vast array of heterocyclic compounds, which are central to medicinal chemistry and materials science. beilstein-journals.org this compound can serve as a key structural component in the construction of complex heterocyclic scaffolds such as substituted anilines and thiazoles.

One powerful strategy is the one-pot, three-component synthesis of meta-hetarylanilines. beilstein-journals.org This method involves the benzannulation of a heterocycle-substituted 1,3-diketone with an amine and another ketone (e.g., acetone). The reaction proceeds through a sequence of condensation and cyclization steps to afford highly substituted anilines that would be difficult to access through traditional substitution reactions on the aniline ring. beilstein-journals.org The diverse substitution pattern of this compound makes it an interesting candidate for creating sterically hindered and electronically tuned anilines via this route.

Furthermore, aniline derivatives are precursors to thioureas, which are key intermediates in the Hantzsch thiazole (B1198619) synthesis. nih.gov For example, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, derived from 2,5-dimethylaniline (B45416), serves as a starting material for a series of novel thiazole derivatives with significant antimicrobial properties. nih.gov This demonstrates that the this compound scaffold can be incorporated into biologically active thiazole rings, which are known to coordinate with metals and exhibit valuable therapeutic activities.

Table 3: Synthesis of Heterocycles from Aniline Derivatives

| Heterocyclic Target | Synthetic Method | Key Reactants |

| meta-Hetarylanilines | Three-component benzannulation. beilstein-journals.org | Heterocyclic 1,3-diketone, Amine (e.g., Aniline), Acetone |

| Thiazoles | Hantzsch thiazole synthesis. nih.gov | α-Haloketone, Thiourea (derived from Aniline) |

| Benzimidazoles | Phillip's method. nih.gov | 1,2-Diaminobenzene, Carboxylic Acid (derived from thioureido acid) |

Ligand Design in Coordination Chemistry and Catalysis

The presence of a nitrogen donor atom and the sterically demanding, electronically rich aromatic systems in this compound make it an excellent candidate for ligand design. Ligands based on this scaffold can form stable complexes with transition metals, which in turn can function as powerful catalysts for important organic transformations.

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons that can be donated to a Lewis acidic transition metal center, forming a coordination complex. The specific structure and properties of the resulting complex are influenced by the steric bulk of the dimethylphenyl and methoxyphenyl groups, which can control the coordination geometry around the metal and stabilize the complex.

Research has shown that related N-aryl ligands are widely used in coordination chemistry. For example, hybrid 2,6-disubstituted (arylcarboxamido)(arylimino)pyridine ligands, which share the N-aryl feature, have been synthesized and coordinated with divalent first-row transition metals, including copper(II), cobalt(II), and zinc(II). nih.gov These ligands can exhibit different binding modes, such as N,N′,N″- or O,N,N′-coordination, demonstrating their versatility. nih.gov

Similarly, 5-N-arylaminothiazole ligands, which contain an N-aryl group attached to a thiazole ring, have been shown to form dinuclear complexes with nickel(II) and sensor complexes with zinc(II). nih.gov The incorporation of N-aryl groups significantly influences the photophysical properties of these complexes. nih.gov This body of research indicates that this compound can act as a robust N-donor ligand, capable of forming stable and functionally diverse complexes with a variety of transition metals.

Table 4: Examples of Transition Metal Complexes with N-Aryl Ligands

| Ligand Type | Metal Ion(s) | Resulting Complex Feature |

| (Arylcarboxamido)(arylimino)pyridine. nih.gov | Cu(II), Co(II), Zn(II) | Forms complexes with both N,N′,N″- and O,N,N′-binding modes. |

| 5-N-Arylaminothiazole. nih.gov | Ni(II) | Forms dinuclear complexes bridged by chlorine atoms. |

| 5-N-Arylaminothiazole. nih.gov | Zn(II) | Exhibits enhanced emission properties, useful for sensing applications. |

The metal complexes derived from this compound and its derivatives have significant potential as catalysts in modern organic synthesis. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metallic center.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically employing a palladium catalyst. nih.govmdpi.com The efficiency of these catalysts is highly dependent on the supporting ligand. N-Heterocyclic carbenes (NHCs) have emerged as exceptional ligands for palladium, and their precursors are often synthesized from aniline derivatives. rsc.orgdergipark.org.tr

For example, a highly active palladium(II) catalyst for Suzuki-Miyaura reactions was prepared using a mixed N-heterocyclic carbene/triphenylphosphine ligand. dergipark.org.tr The NHC itself was derived from 1,3-bis(2,5-dimethylbenzyl)benzimidazolium chloride, which is synthesized from 2,5-dimethylbenzyl chloride and benzimidazole. dergipark.org.tr This demonstrates a direct synthetic lineage from a substituted aniline-like structure to a state-of-the-art ligand for catalysis. The use of such ligands derived from anilines with specific substitution patterns, like that in this compound, allows for fine-tuning of the catalyst's performance, leading to excellent yields in the coupling of various aryl halides. nih.govdergipark.org.tr

Table 5: Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Catalyst System | Aryl Halide Substrate | Coupled Product Yield |

| [PdCl₂{1,3-bis(2,5-dimethylbenzyl)benzimidazolin-2-ylidene}(PPh₃)]. dergipark.org.tr | Aryl Bromides | >99% |

| CataXCium A Pd G3. nih.gov | Unprotected ortho-Bromoanilines | Good to Excellent |

| Pd Nanoparticles on Graphene. mdpi.com | 1-Bromo-4-fluorobenzene | High Conversion |

Ring-Opening Polymerization: Ring-opening polymerization (ROP) is a primary method for producing biodegradable polymers, such as polylactide (PLA), from cyclic monomers. nih.govmdpi.com This process is often catalyzed by metal complexes that operate through a coordination-insertion mechanism. nih.govresearchgate.net The catalyst typically consists of a Lewis acidic metal center and a nucleophilic initiator, supported by a sterically demanding ligand. nih.gov

Amino-alkoxy-bis(phenolate) ligands have been successfully used with yttrium complexes to catalyze the ROP of 2,5-morpholinediones, which are derivatives of amino acids. researchgate.net This highlights the suitability of nitrogen-containing ligands for controlling the polymerization process. Furthermore, highly active catalysts for the ROP of lactide have been developed using heterometallic systems, such as combinations of alkali metals (Li, Na, K) with other metals like zinc, magnesium, or aluminum. nih.gov The performance of these bimetallic catalysts is intrinsically linked to the ligand architecture that holds the metals in proximity and modulates their reactivity. Given the ability of this compound to act as a robust N-donor ligand, it represents a promising scaffold for developing new ligands for mono- or polymetallic ROP catalysts, potentially offering enhanced activity and control over polymer properties.

Table 6: Selected Catalysts for Ring-Opening Polymerization (ROP)

| Catalyst/Initiator System | Monomer | Key Feature |

| Amino-alkoxy-bis(phenolate) Yttrium Complexes. researchgate.net | 2,5-Morpholinediones | Promotes polymerization via a coordination-insertion mechanism. |

| Heterometallic Li/Zn and Li/Mg Complexes. nih.gov | rac-Lactide | Exhibits good activity and stereocontrol. |

| 4-Dimethylaminopyridine (DMAP) with Cyclodextrins. mdpi.com | rac-Lactide | Organocatalytic system leading to quantitative polymerization. |

Advanced Applications and Future Directions in Chemical Research

Development of Functional Materials

The field of functional materials, particularly conducting polymers, represents a significant area where derivatives of N-(2-methoxyphenyl)-2,5-dimethylaniline could offer novel properties. Polyaniline (PANI) is one of the most studied conducting polymers due to its environmental stability, high conductivity, and unique redox behavior. nih.gov However, pristine PANI often suffers from poor processability and limited solubility in common organic solvents, which hinders its application. qscience.com

A common strategy to overcome these limitations is the synthesis of PANI derivatives through the copolymerization of aniline (B41778) with substituted anilines. qscience.comresearchgate.net Introducing substituents, such as alkyl or alkoxy groups onto the aniline ring or N-alkylation, can enhance solubility. researchgate.netrsc.org For instance, the copolymerization of aniline with 2-bromoaniline (B46623) has been shown to produce soluble copolymers, although sometimes at the cost of reduced electrical conductivity. qscience.com Similarly, poly(2,5-dimethylaniline) has been synthesized and shown to be soluble in various organic solvents while exhibiting good environmental stability and electrochemical activity. ciac.jl.cn

Derivatives like this compound could serve as valuable monomers for creating new conducting polymers. The presence of methyl groups on one ring and a methoxy (B1213986) group on the other N-aryl ring could impart improved solubility and processability to the resulting polymers. The nitrogen atom provides the site for oxidative polymerization, a common method for synthesizing conducting polymers. wikipedia.org The resulting polymer would possess a backbone structurally related to PANI but with tailored physical and electronic properties, potentially useful for applications in sensors, electrochromic devices, and anti-corrosion coatings. nih.govrsc.orgsigmaaldrich.com

Table 1: Comparison of Properties of Polyaniline and its Derivatives This table is generated based on data from multiple sources to illustrate the effects of substitution on polymer properties.

| Polymer | Monomer(s) | Key Properties | Potential Applications |

| Polyaniline (PANI) | Aniline | High conductivity, environmental stability, poor solubility. nih.gov | Batteries, sensors, anti-corrosion. nih.gov |

| Poly(aniline-co-2-bromoaniline) | Aniline, 2-bromoaniline | Improved solubility, lower conductivity than PANI. qscience.com | Processable conductive films. qscience.com |

| Poly(2,5-dimethylaniline) | 2,5-Dimethylaniline (B45416) | Excellent solubility, good stability and electrochemical activity. ciac.jl.cnsigmaaldrich.com | Soluble conductive materials. ciac.jl.cnsigmaaldrich.com |

| Poly(N-phenylglycine-co-aniline) | Aniline, N-phenylglycine | Good solubility and conductivity similar to PANI. researchgate.net | Processable conductive materials. researchgate.net |

Exploration in Non-Linear Optics (NLO) for Material Science

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, optoelectronics, and optical information processing. bohrium.comresearchgate.net The NLO activity in organic molecules is often associated with "push-pull" conjugated structures, where electron-donating and electron-withdrawing groups are connected through a π-electron system, leading to intramolecular charge transfer. bohrium.com

Aniline derivatives have been extensively studied as potential NLO materials. bohrium.commq.edu.au Theoretical investigations have shown that the NLO properties, such as the first-order hyperpolarizability (β), can be tuned by modifying the molecular structure. mq.edu.auresearchgate.net Key factors influencing the NLO response include the strength of donor and acceptor groups, the pattern of substitution, and the length of the conjugation path. bohrium.commq.edu.au

The structure of this compound contains features that suggest potential for NLO applications. The diarylamine structure itself provides a degree of electron delocalization. The methoxy group (-OCH₃) on one ring acts as an electron-donating group, while the dimethylaniline moiety also contributes to the electron-rich nature of the molecule. Studies on substituted anilines have found that the presence of a methoxy group at the 2-position can enhance the first-order hyperpolarizability. mq.edu.au The non-coplanar ("twisted") arrangement of the two aryl rings, typical for N-aryl anilines, is also a crucial parameter affecting NLO properties. bohrium.com Further research could involve introducing strong electron-withdrawing groups (like -NO₂ or -CN) onto the molecular framework to create a more pronounced "push-pull" system and enhance the NLO response. researchgate.netmq.edu.au

Innovative Synthetic Strategy Development

The synthesis of diarylamines, the structural class to which this compound belongs, is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals, functional materials, and agrochemicals. While traditional methods like the Ullmann condensation exist, there is a continuous drive to develop more efficient, milder, and versatile synthetic strategies. tandfonline.com

Recent advancements offer innovative routes that could be applied to the synthesis of this compound and its analogues:

Nitrosonium-Initiated C–N Bond Formation: A novel method involves the C-H activation of electron-rich arenes using sodium nitrite (B80452)/trifluoroacetic acid. This process proceeds through a proposed nitrosoarene intermediate, which is then activated by a nitrosonium ion (NO⁺) to form the second C-N bond, ultimately yielding the diarylamine after reduction. acs.org This approach could directly couple 2,5-dimethylaniline with an appropriate methoxybenzene derivative under metal-free conditions. acs.org

Aryne-Enabled C-N Arylation: This metal-free strategy utilizes highly reactive aryne intermediates. In a unique transformation, an aryne can insert into the C(aryl)-N bond of a tertiary aniline, leading to a rearranged biaryl product. nih.gov This type of reactivity highlights novel pathways for constructing sterically hindered biaryls and diarylamines. nih.gov

Cascade Reactions via Ammonium Salts: A recently developed one-pot reaction involves the N-arylation of cyclic amines to form diaryliodonium salts. These intermediates then undergo a nucleophilic ring-opening cascade, cleaving a C-N bond to form highly functionalized diarylamines. chemrxiv.org This strategy allows for significant molecular diversification. chemrxiv.org

Modern Cross-Coupling Reactions: Continuous refinement of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provides reliable and general methods for forming C-N bonds. These reactions are known for their broad substrate scope and high functional group tolerance, making them suitable for the synthesis of complex diarylamines.

These advanced synthetic methods offer powerful tools for creating libraries of substituted diarylamines for structure-activity relationship studies in materials science and medicinal chemistry.

Advanced Computational Modeling and Simulation

Computational chemistry has become an indispensable tool for predicting the properties of molecules and guiding experimental research. researchgate.net Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to investigate the geometric structures, electronic properties, and spectroscopic features of aniline derivatives. researchgate.netbohrium.commq.edu.au

For a molecule like this compound, computational modeling can provide valuable insights:

Structural and Conformational Analysis: Calculations can determine the most stable three-dimensional structure, including the dihedral angle between the two aromatic rings. This angle is critical as it influences the degree of π-conjugation and, consequently, the electronic and optical properties.

Electronic Properties: Modeling can compute key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and is correlated with the electronic absorption properties and NLO response. bohrium.comresearchgate.net

NLO Property Prediction: Quantum chemical calculations can predict NLO properties like polarizability (α) and first-order hyperpolarizability (β). bohrium.comresearchgate.net This allows for the in-silico screening of various derivatives to identify candidates with enhanced NLO activity before undertaking synthetic efforts. mq.edu.au For instance, computational studies have shown that specific substitution patterns on aniline rings can significantly increase hyperpolarizability. bohrium.com

Spectroscopic Simulation: Theoretical calculations can simulate vibrational (FTIR, Raman) and electronic (UV-Vis) spectra. researchgate.netresearchgate.net Comparing these simulated spectra with experimental data helps to confirm the molecular structure and understand the nature of electronic transitions. researchgate.net

By applying these computational tools, researchers can build a robust structure-property relationship for this class of diarylamines, accelerating the discovery of new materials with desired functionalities.

Table 2: Calculated Electro-Optical Properties for Aniline Derivatives This table presents representative data from computational studies on substituted anilines to illustrate the type of information that can be obtained. Values are context-dependent and vary with the computational method and basis set used.

| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (a.u.) |

| Aniline (AN) | ~1.5 - 1.9 | ~5.0 - 5.5 | Low |

| p-Nitroaniline (NAN) | ~6.0 - 7.0 | ~4.0 - 4.5 | High |

| 2-Methoxy-4-nitro-N,N-dimethylaniline | High | Low | Very High |

| (Data conceptualized from findings in sources mq.edu.auresearchgate.net) |

Supramolecular Assembly and Host-Guest Chemistry Investigations

Supramolecular chemistry explores the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. rsc.orgnih.gov The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to creating advanced functional materials, sensors, and nanoscale devices. rsc.org

The structure of this compound possesses several features that make it an interesting candidate for supramolecular and host-guest chemistry studies:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the π-electron clouds of the aromatic rings can act as hydrogen bond acceptors. These interactions can direct the self-assembly of molecules in the solid state, influencing the crystal packing.

Host-Guest Interactions: The defined shape and electronic properties of the molecule allow it to act as a "guest" that can be encapsulated within larger "host" molecules, such as cyclodextrins, calixarenes, or self-assembled molecular cages. nih.govumn.edu The study of such host-guest complexes is crucial for developing drug delivery systems and selective sensors. nih.gov Conversely, derivatives of this diarylamine could be incorporated into larger structures designed to act as hosts for smaller molecules or ions. nih.gov

Crystal Engineering: By understanding the intermolecular interactions, it is possible to engineer the crystal structure to achieve desired properties. For example, specific packing arrangements are necessary for materials to exhibit second-order NLO properties, which require a non-centrosymmetric crystal lattice. The interplay of hydrogen bonds and other weak interactions in crystals of aniline derivatives is an active area of research. researchgate.net

Investigations into the supramolecular behavior of this compound and related compounds could lead to the development of novel molecular gels, liquid crystals, or porous materials with tailored functions. rsc.org

Q & A

Basic: What are the standard synthetic routes for N-(2-methoxyphenyl)-2,5-dimethylaniline, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves condensation reactions. For example, 2,5-dimethylaniline can react with phenazine-1-carboxylic acid derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Alternative methods include refluxing 2,5-dimethylaniline with diketones (e.g., 2,3-butanedione) in methanol with formic acid, followed by purification via column chromatography (petroleum ether/ethyl acetate, 20:1 v/v) and recrystallization (ethanol/dichloromethane, 8:1 v/v) to achieve yields up to 82% . Optimization focuses on controlling stoichiometry, reaction time (e.g., 24-hour reflux), and solvent selection to minimize side products.

Basic: How is the crystal structure of this compound determined, and what key parameters define its geometry?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/n) of related compounds show unit cell parameters a = 7.128 Å, b = 8.304 Å, c = 15.162 Å, and β = 96.528°, with a density of 1.089 Mg/m³ . Key geometric parameters include C–C bond lengths (average 1.45 Å) and dihedral angles between aromatic planes (e.g., 59.5° between phenyl and diazabicyclic moieties) . Refinement metrics (e.g., R₁ = 0.051, wR₂ = 0.175) validate structural accuracy . Hydrogen atoms are constrained using riding models (C–H = 0.93–0.96 Å) .

Advanced: How do electronic properties of this compound derivatives influence their reactivity in catalysis or supramolecular chemistry?

Answer:

Density functional theory (DFT) studies on analogous dimethylanilines reveal that methoxy and methyl substituents modulate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) correlates with electron-donating effects, enhancing nucleophilicity at the aniline nitrogen . For example, the methoxy group at the ortho position sterically hinders π-stacking but increases solubility in nonpolar solvents. These properties are critical in designing α-diimine ligands for Ni(II)-catalyzed olefin polymerization, where ligand rigidity and electron density dictate catalytic activity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s structure or reactivity?

Answer:

Discrepancies often arise in bond-length comparisons (e.g., XRD vs. DFT). For example, XRD-measured C–N bond lengths (1.35 Å) may differ from DFT-optimized values (1.32 Å) due to crystal packing effects . To reconcile:

Validate computational models using hybrid functionals (e.g., B3LYP) with dispersion corrections.

Perform vibrational spectroscopy (IR/Raman) to cross-check force constants and bond orders.

Use solid-state NMR to probe local electronic environments, complementing XRD data .

Advanced: What strategies are effective in analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystals of this compound?

Answer:

Hirshfeld surface analysis and fingerprint plots quantify interaction contributions. For example, in related structures:

- C–H···π interactions account for ~15% of the surface area.

- Van der Waals forces dominate (60–70%), visualized via dₙᵒʳₘ surfaces.

- Symmetry operations (e.g., inversion centers at x = ½, y = ½) reveal packing motifs . Tools like CrystalExplorer or Mercury enable 3D visualization of interaction networks critical for predicting solubility and melting points.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Answer:

- NMR : ¹H NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm). ¹³C NMR confirms carbonyl groups (δ 160–170 ppm) in derivatives .

- IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and C–O (1250 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 292.42 (calc. 292.42) .

Advanced: How does steric hindrance from the methoxy group affect this compound’s coordination chemistry?

Answer:

The ortho-methoxy group creates a "bulky pocket," limiting axial coordination in metal complexes. For example, in Ni(II)-α-diimine catalysts, this steric bulk increases catalyst longevity by preventing β-hydrogen elimination during ethylene polymerization. However, excessive bulk reduces monomer insertion rates, requiring a balance between steric protection and accessibility .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with nonpolar solvents (e.g., petroleum ether/ethyl acetate gradients) to separate unreacted aniline or diketones .

- Recrystallization : Ethanol/dichloromethane (8:1 v/v) yields high-purity crystals suitable for XRD .

- Sublimation : For thermally stable derivatives, sublimation under reduced pressure removes volatile impurities .

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?

Answer:

Racemization at the imine bond (C=N) is a major hurdle. Strategies include:

Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during condensation .

Dynamic Kinetic Resolution : Employ palladium catalysts to bias imine geometry during synthesis.

Chromatographic Separation : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., Rₛ = 1.5 for diastereomeric pairs) .

Advanced: How can researchers leverage computational tools to predict the biological activity of this compound?

Answer:

Molecular docking (AutoDock Vina) and pharmacophore modeling (LigandScout) screen for interactions with targets like fungal CYP51 (antifungal activity) or topoisomerase II (anticancer potential) . Quantitative structure-activity relationship (QSAR) models using descriptors like logP (2.8) and polar surface area (45 Ų) prioritize derivatives for in vitro testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.